

Structural Activity Relationship of Dactylocycline E Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Dactylocycline E*

Cat. No.: B606932

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A comprehensive analysis of the structural modifications influencing the biological activity of **Dactylocycline E** analogs remains an area of limited public research. While the parent compound, **Dactylocycline E**, a member of the tetracycline glycoside family, has been identified, detailed studies on the synthesis and comparative biological evaluation of its direct analogs are not readily available in the scientific literature.

Dactylocyclines, as a class, are recognized for their interesting biological profile, particularly their activity against certain tetracycline-resistant bacterial strains. This has generated interest in their potential as a scaffold for the development of new antibiotics. However, a systematic exploration of the structure-activity relationships (SAR) within a series of **Dactylocycline E** analogs, which would involve the synthesis of various derivatives and the quantitative assessment of their biological activities, has not been detailed in published research.

To provide a meaningful comparison guide as requested, foundational data from such a study would be required. This would typically include:

- A series of synthesized **Dactylocycline E** analogs with specific modifications at various positions of the molecule.
- Quantitative biological data, most commonly presented as Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria.
- Detailed experimental protocols for the synthesis of the analogs and the microbiological assays performed.

Without access to a primary research article or a comprehensive review that presents this specific information for **Dactylocycline E** analogs, it is not possible to construct the requested data tables, experimental protocols, and visualizations.

General Principles of Tetracycline Structure-Activity Relationships

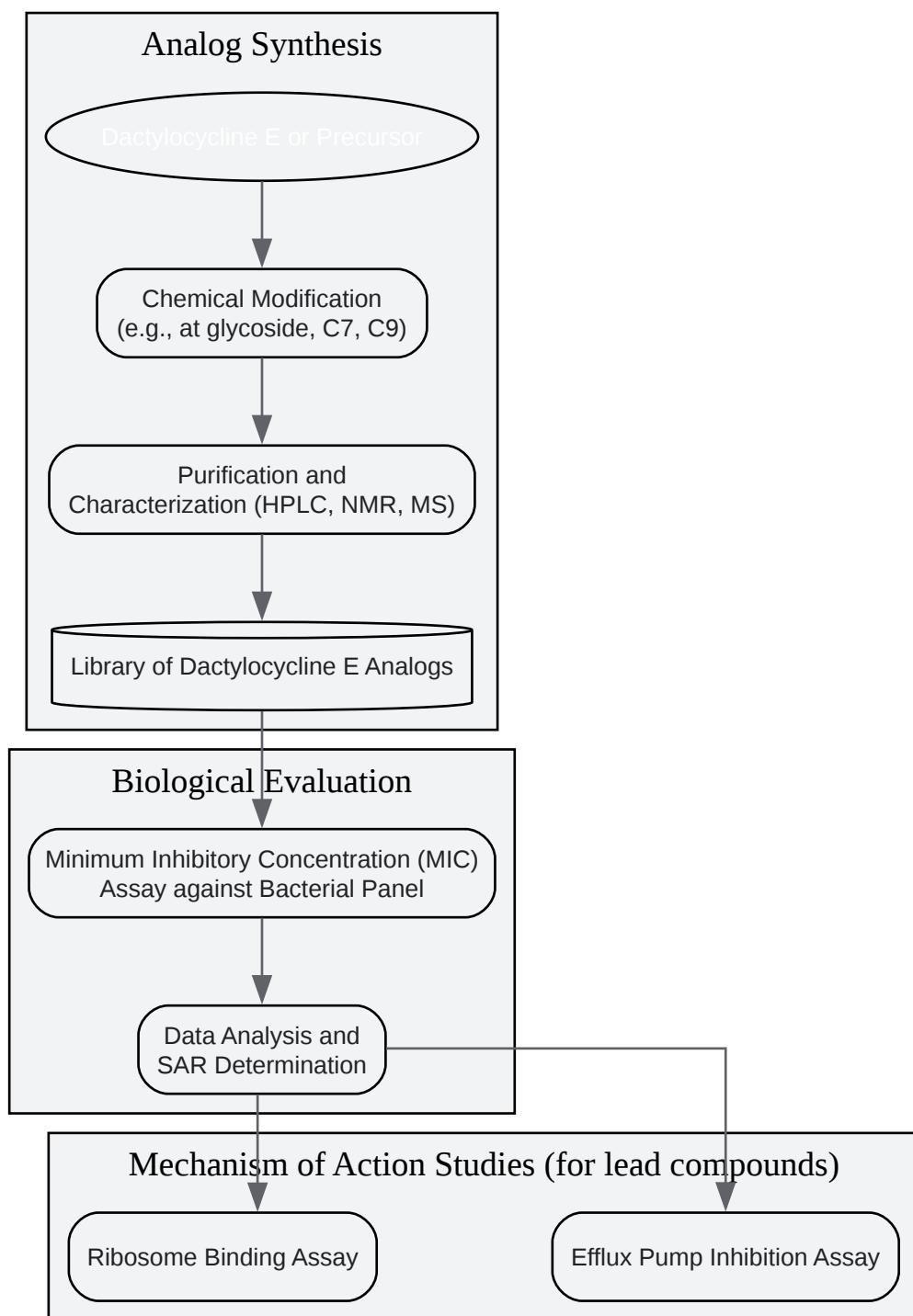
While specific data on **Dactylocycline E** analogs is lacking, the broader family of tetracyclines has been extensively studied, and some general SAR principles can be highlighted. These principles would likely provide a starting point for any future investigation into **Dactylocycline E** derivatives.

Modifications to the tetracycline scaffold have been explored at several key positions, influencing antibacterial spectrum, potency, and ability to overcome resistance mechanisms. Generally, the core tetracyclic ring system is essential for activity. Key regions for modification include:

- The "upper" periphery (C7-C9): Modifications in this region have led to the development of highly potent analogs like tigecycline. Substitutions at C9 have been a major focus of modern tetracycline research.
- The "lower" periphery (C4-C6): The dimethylamino group at C4 is crucial for antibacterial activity. Modifications at C5, C6, and the C2-carboxamide group can also significantly impact potency and pharmacokinetic properties.
- The Glycosidic Moiety: For glycosylated tetracyclines like the dactylocyclines, the nature and attachment point of the sugar moiety are expected to play a critical role in target binding, cell penetration, and evasion of resistance mechanisms. The sugar can influence interactions with the ribosomal target and may provide a way to overcome efflux pump-mediated resistance.

Hypothetical Experimental Workflow for SAR Study of Dactylocycline E Analogs

Should a study on the SAR of **Dactylocycline E** analogs be undertaken, a typical experimental workflow could be visualized as follows:

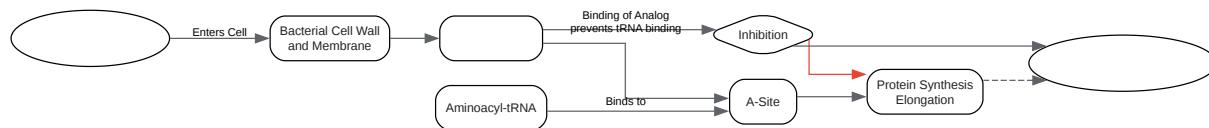


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Hypothetical workflow for a **Dactylocycline E** analog SAR study.

Signaling Pathway of Tetracycline Action

The generally accepted mechanism of action for tetracyclines, which would be the presumed pathway for **Dactylocycline E** and its analogs, involves the inhibition of bacterial protein synthesis.



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Mechanism of action of tetracycline antibiotics.

In conclusion, while the topic of the structural activity relationship of **Dactylocycline E** analogs is of significant scientific interest, the necessary foundational data to construct a detailed comparative guide is not currently available in the public domain. Further research involving the synthesis and systematic biological evaluation of a series of **Dactylocycline E** derivatives is required to elucidate these relationships.

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